molecular formula C11H13NO5S B2700111 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 344267-97-6

2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B2700111
CAS No.: 344267-97-6
M. Wt: 271.29
InChI Key: SWTNKZNQDSBKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid is a chemical compound with the molecular formula C11H13NO5S It is known for its unique structure, which includes a sulfonyl group attached to an acetic acid moiety through an oxo-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid typically involves the reaction of 2-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfite to introduce the sulfonyl group. The final step involves hydrolysis to yield the target compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted sulfonyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The oxo-ethyl linkage allows for flexibility in binding, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid
  • 2-{[2-Oxo-2-(3-pyridylamino)ethyl]sulfonyl}acetic acid

Uniqueness

2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid is unique due to its specific structural features, such as the position of the toluidino group and the oxo-ethyl linkage

Properties

IUPAC Name

2-[2-(2-methylanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8-4-2-3-5-9(8)12-10(13)6-18(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNKZNQDSBKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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